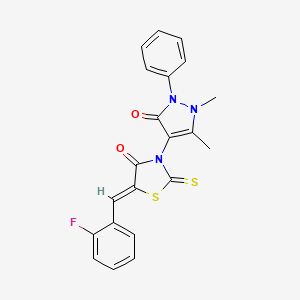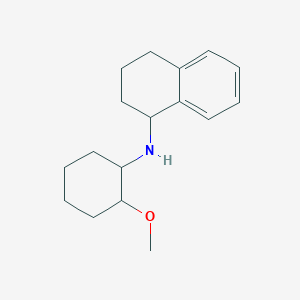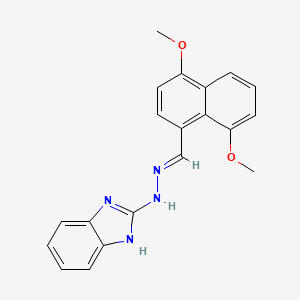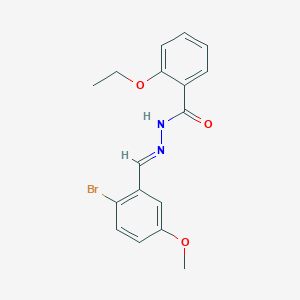
N'-(3-bromobenzylidene)-2-(3-chlorophenoxy)propanohydrazide
説明
N’-(3-bromobenzylidene)-2-(3-chlorophenoxy)propanohydrazide, commonly known as BBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BBP is a hydrazone derivative of 3-chlorophenoxypropionic acid and 3-bromobenzaldehyde. It is a yellow crystalline powder that is soluble in organic solvents but insoluble in water. BBP has been found to possess several unique properties that make it a promising candidate for use in scientific research.
作用機序
The mechanism of action of BBP is not well understood. However, it has been suggested that BBP exerts its biological effects by modulating the activity of various enzymes and signaling pathways. BBP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. BBP has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
BBP has been found to possess several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). BBP has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, BBP has been found to induce apoptosis in cancer cells and inhibit tumor growth in vivo.
実験室実験の利点と制限
BBP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. BBP is also a relatively inexpensive compound compared to other research chemicals. However, BBP has some limitations for use in lab experiments. It is insoluble in water, which can make it difficult to use in aqueous solutions. BBP is also a relatively new compound, and its biological effects and mechanisms of action are not well understood.
将来の方向性
There are several future directions for research on BBP. One area of research could be to further investigate the mechanisms of action of BBP and its effects on various signaling pathways. Another area of research could be to explore the potential therapeutic applications of BBP in the treatment of inflammatory diseases and cancer. Additionally, BBP could be used as a starting material for the synthesis of other compounds with potential biological activity.
科学的研究の応用
BBP has been widely used in scientific research for its various applications. It has been found to possess anti-inflammatory, antioxidant, and antitumor properties. BBP has also been used as a ligand in coordination chemistry and as a fluorescent probe for detecting metal ions. In addition, BBP has been used as a reagent in the synthesis of other compounds.
特性
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2-(3-chlorophenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O2/c1-11(22-15-7-3-6-14(18)9-15)16(21)20-19-10-12-4-2-5-13(17)8-12/h2-11H,1H3,(H,20,21)/b19-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBENVFCSLHMKCF-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=CC=C1)Br)OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=CC=C1)Br)OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-bromobenzylidene)-2-(3-chlorophenoxy)propanohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-(2,4-dichlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3862909.png)


![N-(tetrahydro-2-furanylmethyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B3862923.png)
![2-[2-(2-fluorobenzylidene)hydrazino]-2-oxo-N-(2-phenylethyl)acetamide](/img/structure/B3862931.png)

![N'-[(2-methyl-3-thienyl)methylene]nonanohydrazide](/img/structure/B3862959.png)
![(2-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B3862961.png)
![1-[3-(4-chlorophenyl)-3-phenylpropanoyl]-4-piperidinol](/img/structure/B3862964.png)

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-imidazo[1,2-a]pyridin-2-ylpropanamide](/img/structure/B3862982.png)


![9H-fluoren-9-one O-[(1-naphthylamino)carbonyl]oxime](/img/structure/B3863008.png)